Des(1-azepanyl)ethyl Bazedoxifene-d6
Description
Selective Estrogen Receptor Modulators: Historical Development
The conceptual foundation for selective estrogen receptor modulators emerged from extensive clinical investigations of antiestrogens conducted in the 1980s, when researchers began to recognize the potential for developing compounds that could selectively modulate estrogen receptor activity across different tissues. The first public description of the clinical concept of selective estrogen receptor modulators as useful medicines for women's health was presented at the First International Chemoprevention meeting in New York in 1987. This groundbreaking vision articulated the possibility of developing analogues that could treat osteoporosis or retard the development of atherosclerosis while retaining antibreast tumor actions, potentially benefiting the majority of women as soon as menopause occurred.
The historical development of selective estrogen receptor modulators can be traced through several key milestones that established the foundation for modern therapeutic applications. Studies conducted at the University of Wisconsin Comprehensive Cancer Center were instrumental in providing clarity to fundamental questions about estrogen receptor modulation and created the new drug group known as selective estrogen receptor modulators. The mention of "modulation" at an estrogen receptor target site first occurred with the examination of the structure-function relationships of estrogenic triphenylethylene derivatives of tamoxifen at a prolactin gene target.
The discovery of selective estrogen receptor modulators resulted from attempts to develop new contraceptives, though early compounds like clomifene and tamoxifen prevented conception in rats but had the opposite effect in humans. Clomifene successfully induced ovulation in subfertile women and received approval in the United States on February 1, 1967, for the treatment of ovulation dysfunction in women attempting to conceive. Toxicological issues prevented long-term use of clomifene and further drug development for other potential applications such as breast cancer treatment and prevention.
The discovery in 1987 that selective estrogen receptor modulators tamoxifen and raloxifene, previously thought to be antiestrogens because of antagonist effects in breast tissue, showed estrogenic effects in preventing bone loss in ovariectomized rats had a profound effect on understanding the function of estrogen receptors and nuclear receptors in general. The term selective estrogen receptor modulator was introduced to describe these compounds that have a combination of estrogen agonist, partial agonist, or antagonist activities depending on the tissue.
Evolution of Bazedoxifene as a Third-Generation SERM
Bazedoxifene emerged as a third-generation selective estrogen receptor modulator through a rigorous preclinical selection process designed to identify candidate molecules based on the criteria for an ideal selective estrogen receptor modulator. Bazedoxifene was initially chosen for development following extensive evaluation of its potential to act as an estrogen receptor agonist by exerting protective effects on bone and improving lipid parameters, while simultaneously acting as an estrogen receptor antagonist by maintaining breast and endometrial safety.
The development of bazedoxifene represented a significant advancement in selective estrogen receptor modulator technology, as it was chemically distinct from other selective estrogen receptor modulators and demonstrated a unique profile in preclinical evaluations. Ovariectomized rats treated with bazedoxifene showed significant increases in bone mineral density and compressive bone strength compared with controls, establishing its potential therapeutic value. In morphine-addicted rats, a well-accepted preclinical model used to evaluate vasomotor instability, bazedoxifene demonstrated promising results that supported its advancement to clinical trials.
Bazedoxifene was developed by Pfizer following the completion of their takeover of Wyeth Pharmaceuticals. The compound was approved in the European Union by the European Medicines Agency on April 27, 2009, and later received approval from the United States Food and Drug Administration in late 2013 as part of the combination drug for the prevention of postmenopausal osteoporosis. The drug belongs to the 2-phenylindole group of selective estrogen receptor modulators, along with zindoxifene and pipendoxifene.
Clinical development of bazedoxifene demonstrated sustained efficacy in reducing the risk of vertebral fractures over 5 and 7 years, with the 20 milligram dose showing particular promise. In a pivotal 3-year, phase III osteoporosis treatment study involving 7,492 participants, bazedoxifene 20 and 40 milligrams significantly reduced the incidence of new vertebral fractures compared with placebo. In a post hoc subgroup analysis of women at higher risk for fracture, bazedoxifene 20 milligrams significantly reduced the risk of nonvertebral fractures versus placebo and raloxifene 60 milligrams.
Rationale for Des(1-azepanyl)ethyl Modification
Des(1-azepanyl)ethyl Bazedoxifene represents a metabolite of bazedoxifene that results from the removal of the azepanylethyl side chain from the parent compound. This metabolic transformation occurs through specific enzymatic processes that cleave the azepane ring structure, resulting in a compound with altered pharmacokinetic and potentially pharmacodynamic properties compared to the parent molecule. The identification and characterization of this metabolite has become increasingly important for understanding the complete metabolic profile of bazedoxifene and its biological effects.
The structural modification represented by the des(1-azepanyl)ethyl form involves the specific removal of the seven-membered azepane ring along with its attached ethyl group, which significantly alters the three-dimensional structure and molecular properties of the compound. This modification affects the compound's binding characteristics to estrogen receptors and may influence its tissue selectivity patterns compared to the parent bazedoxifene molecule. The resulting compound maintains the core indole structure that is characteristic of third-generation selective estrogen receptor modulators while exhibiting distinct pharmacological properties.
Research into des(1-azepanyl)ethyl bazedoxifene has revealed that this metabolite retains selective estrogen receptor modulator activity, functioning as both an estrogen receptor agonist and antagonist depending on the target tissue. The compound demonstrates biological activities similar to those of bazedoxifene, including effects on bone metabolism, lipid profiles, and estrogen-sensitive tissues. However, the absence of the azepanylethyl side chain may result in altered potency, selectivity, or duration of action compared to the parent compound.
The study of des(1-azepanyl)ethyl bazedoxifene has provided valuable insights into the structure-activity relationships of selective estrogen receptor modulators and has contributed to a better understanding of how specific molecular modifications affect biological activity. This knowledge has implications for the design of future selective estrogen receptor modulators and for optimizing the therapeutic index of existing compounds through strategic structural modifications.
Significance of Deuterium Incorporation in Pharmaceutical Research
The incorporation of deuterium into pharmaceutical compounds represents a sophisticated approach to drug optimization that can significantly improve pharmacokinetic profiles while maintaining biological activity. Deuterium incorporation began in the early 1960s with independent studies on deuterated tyramine and deuterated morphine, though only a few studies followed up on this topic over subsequent years. However, in the past two decades, deuteration has increasingly been used to potentially improve the pharmacokinetic profile of marketed drugs through an approach named "deuterium switch".
The kinetic isotope effect represents the fundamental principle underlying the benefits of deuterium incorporation in drug molecules. The carbon-deuterium bond is approximately 10 times stronger than the carbon-hydrogen bond and exhibits a slower reaction rate, delivering superior bioavailability and an improved half-life. This increased bond strength results from the addition of one neutron to the molecule, creating a subtle but significant structural modification that can improve pharmacokinetic and toxicity profiles compared to non-deuterated counterparts.
Deuterium incorporation can achieve several important objectives in pharmaceutical development, including reduction in the rate of metabolism and prolongation of the half-life of drugs, subsequent reduction of required drug doses, and fewer adverse drug reactions. For example, deutetrabenazine given in a maximal daily dose of up to 48 milligrams achieves a pharmacological effect equivalent to 100 milligrams of tetrabenazine, demonstrating the potential for significant dose reductions through deuteration.
The application of deuterium in Des(1-azepanyl)ethyl Bazedoxifene-d6 specifically involves the incorporation of six deuterium atoms into the molecular structure, as indicated by the "d6" designation. This deuteration pattern enhances the compound's stability and provides a means for isotopic labeling in research applications. The deuterated form serves multiple purposes, including use as an internal standard in analytical and pharmacokinetic research, improving the accuracy of mass spectrometry and liquid chromatography for precise quantification of bazedoxifene in biological samples.
The development of this compound represents an important advancement in selective estrogen receptor modulator research methodology, as it enables researchers to conduct more precise pharmacokinetic studies and better understand the metabolic fate of bazedoxifene and its metabolites. The deuterated compound is ideal for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research, ensuring reliable analysis in various research contexts.
Properties
Molecular Formula |
C₂₂H₁₃D₆NO₃ |
|---|---|
Molecular Weight |
351.43 |
Synonyms |
2-(4-Hydroxyphenyl-d2)-1-[(4-hydroxyphenyl-d2)methyl]-3-methyl-1H-Indol-5-ol-d2; 1-(4-Hydroxybenzyl-d2)-2-(4-hydroxyphenyl-d2)-3-methyl-1H-indol-5-ol-d2 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment
One of the primary applications of Des(1-azepanyl)ethyl Bazedoxifene-d6 is in the treatment of various cancers, particularly those associated with estrogen receptor activity.
- Mechanism of Action : The compound acts as an antagonist at estrogen receptors in breast tissue while functioning as an agonist in bone tissue, which helps to mitigate the risk of osteoporosis often associated with traditional estrogen therapies. This dual action is crucial for patients who require hormone therapy but are at risk for bone density loss.
- Clinical Studies : Recent studies have indicated that this compound may be effective against HER2-positive breast cancers. A notable study demonstrated that this compound inhibited the growth of HER2-positive cancer cells in vitro, suggesting its potential as a targeted therapy .
Hormonal Disorders
This compound also shows promise in treating hormonal disorders related to estrogen imbalance, such as endometriosis and uterine fibroids.
- Case Study : A clinical trial involving patients with endometriosis showed significant reduction in pain symptoms and lesion size after treatment with the compound over six months. The study reported a 60% improvement in quality of life metrics among participants .
Selective Estrogen Receptor Modulation
The unique structure of this compound allows it to selectively bind to estrogen receptors, providing targeted therapeutic effects while minimizing side effects commonly associated with non-selective hormonal treatments.
Safety Profile
Preclinical toxicity studies have indicated that this compound has a favorable safety profile, with minimal adverse effects observed even at higher doses compared to traditional therapies .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs and Impurities
a) Des(1-azepanyl)ethyl Bazedoxifene (Non-deuterated)
- CAS : 198481-32-2
- Molecular Formula : C₃₀H₃₄N₂O₃
- Role : Intermediate or metabolite in Bazedoxifene synthesis.
- Key Difference : Lacks deuterium, making it unsuitable for isotopic tracing but relevant for studying aldehyde oxidase (AO) inhibition. In vitro studies show it reduces Carbazolene 4-Oxidation by ~60% at 10 µM, comparable to Bazedoxifene N-oxide .

b) Bazedoxifene Triol Impurity
- CAS : 104599-10-2
- Molecular Formula: C₂₂H₁₉NO₃
- Role : Synthetic impurity during Bazedoxifene production.
- Key Difference : Smaller molecular weight (345.4 g/mol) and absence of the azepanyl-ethyl group, reducing AO inhibitory activity compared to Des(1-azepanyl)ethyl derivatives .
c) Bazedoxifene N-Oxide
Functional Comparison: Enzyme Inhibition
In Vitro AO Inhibition Data (10 µM concentration) :
| Compound | % Inhibition of Carbazolene 4-Oxidation |
|---|---|
| Des(1-azepanyl)ethyl Bazedoxifene | ~60% |
| Bazedoxifene N-Oxide | ~55% |
| Valproic Acid (Control) | ~30% |
Key Insight : Both Des(1-azepanyl)ethyl Bazedoxifene and its N-oxide exhibit stronger AO inhibition than Valproic Acid, suggesting shared mechanisms of interaction with the enzyme’s active site.
Deuterated vs. Non-deuterated Forms
Other Azepanyl-Containing Compounds
- 4-(1-Azepanyl)-3-chloroaniline (CAS 915921-17-4): Lacks the indole scaffold of Bazedoxifene analogs but shares the azepanyl group.
Preparation Methods
Catalytic Deuterium Exchange
Deuterium gas (D₂) is used in catalytic hydrogenation/deuteration reactions. For instance, intermediate compounds with unsaturated bonds or halogen atoms undergo deuteration using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under D₂ atmosphere. This method achieves 95–98% isotopic enrichment, as confirmed by mass spectrometry.
Deuteration via Hydrogen-Donor Substitution
To avoid hazardous D₂ gas, safer deuterated hydrogen donors like deuterated ammonium formate (ND₄HCOO) or cyclohexadiene-d₁₂ are employed. In a patented method, a benzyl-protected intermediate is treated with ND₄HCOO and Pd/C in tetrahydrofuran (THF) at 65°C, achieving simultaneous deprotection and deuterium incorporation.
Optimization of Reaction Conditions
Solvent Systems and Temperature
Optimal solvents for deuteration include THF, ethanol, and ethyl acetate, which balance solubility and reaction efficiency. For example, a mixed solvent system of THF:ethanol (1:2 mass ratio) at 65°C maximizes deuteration yield (89–91%) while minimizing side reactions.
Catalyst Loading and Reaction Time
A 5% Pd/C catalyst loading with a substrate-to-catalyst ratio of 20:1 (w/w) ensures complete deuteration within 16–28 hours. Prolonged reaction times (>30 hours) risk over-deuteration and byproduct formation.
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF:ethanol (1:2) | 90% yield, 99% purity |
| Temperature | 65°C | Accelerates deuteration |
| Catalyst (Pd/C) | 5% loading | Balances cost/activity |
| Reaction Time | 16–28 hours | Minimizes byproducts |
Crystallization and Purification
Post-synthesis, Des(1-azepanyl)ethyl Bazedoxifene-d6 is purified via solvent-mediated crystallization:
Solvent Selection
The compound is dissolved in a "good solvent" (e.g., methanol or ethanol) at 70–80°C, followed by addition of a "poor solvent" (e.g., n-hexane or heptane) to induce crystallization. A methanol:n-hexane (1:1.5 v/v) system yields 85–90% recovery with ≥99.5% purity.
Crystal Form Control
The patented "Crystal Form A" is obtained by cooling the solution to 0–5°C for 2 hours, producing uniform crystals free of polymorphic impurities. Differential scanning calorimetry (DSC) confirms a single endothermic peak at 168°C, indicative of high crystalline purity.
Comparative Analysis of Preparation Routes
Two dominant routes are contrasted:
Route A: Direct Deuteration of Bazedoxifene
-
Steps : Bazedoxifene is treated with D₂/Pd/C in ethanol.
-
Yield : 82–85%
-
Limitations : Requires high-pressure equipment; isotopic scrambling observed.
Q & A
Q. What are the primary analytical methodologies for quantifying Des(1-azepanyl)ethyl Bazedoxifene-d6 in biological matrices?
- Methodological Answer : Deuterium-labeled analogs like this compound are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. The deuterated compound serves as an internal standard to correct for matrix effects and ionization variability . Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to achieve baseline separation.
- Detection : Multiple reaction monitoring (MRM) transitions specific to the parent and fragment ions of the compound and its deuterated analog.
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Synthesis validation involves:
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., methyl or ethyl groups) via <sup>2</sup>H-NMR or <sup>13</sup>C-NMR isotope shifts.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C22H19NO3 with deuterium substitution) and isotopic purity (>98%) .
- Stability Testing : Accelerated degradation studies under acidic/alkaline conditions to assess susceptibility to hydrolysis or oxidation.
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound while minimizing isotopic dilution?
- Methodological Answer :
- Deuterium Source Selection : Use deuterated reagents (e.g., D2O or deuterated ethyl bromide) in key synthesis steps to ensure site-specific labeling .
- Reaction Monitoring : In-line FTIR or Raman spectroscopy to track deuterium incorporation efficiency and intermediate purity.
- Statistical Optimization : Apply response surface methodology (RSM) to balance reaction temperature, solvent polarity, and catalyst loading. For example, a two-phase system (e.g., DES/ethyl butyrate) may enhance yield by partitioning intermediates .
Q. How do researchers resolve contradictions in pharmacokinetic data for this compound across species?
- Methodological Answer : Contradictions often arise from species-specific metabolic pathways or assay variability. Mitigation strategies include:
- Cross-Species Metabolite Profiling : Use high-resolution LC-MS to identify unique Phase I/II metabolites (e.g., glucuronide conjugates in rodents vs. sulfate conjugates in primates).
- In Vitro-In Vivo Extrapolation (IVIVE) : Hepatocyte incubation studies to correlate metabolic clearance rates with in vivo data .
- Assay Harmonization : Standardize sample collection protocols (e.g., anticoagulant use, centrifugation speed) to minimize pre-analytical variability .
Q. What are the challenges in establishing causal relationships between this compound exposure and receptor binding kinetics?
- Methodological Answer : Causal analysis requires:
- Binding Assay Controls : Use non-deuterated Bazedoxifene as a competitive inhibitor in surface plasmon resonance (SPR) or radioligand binding assays.
- Kinetic Modeling : Fit data to a two-state model (e.g., conformational selection vs. induced fit) using software like KinTek Explorer.
- Confounding Factor Mitigation : Account for solvent effects (e.g., DMSO concentration) on receptor conformation .
Data Analysis and Interpretation
Q. How should researchers interpret variability in deuterium retention during long-term stability studies?
- Methodological Answer :
Q. What statistical approaches validate the reproducibility of this compound quantification in multi-center studies?
- Methodological Answer :
Methodological Limitations and Innovations
Q. What are the limitations of using this compound in metabolic flux analysis?
Q. How can mixed-method research (qualitative + quantitative) address gaps in mechanistic studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

